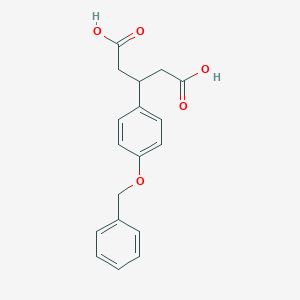

3-(4-(苄氧基)苯基)戊二酸

描述

Synthesis Analysis

The synthesis of compounds structurally related to “3-(4-(Benzyloxy)phenyl)pentanedioic acid” involves methods like the Michael reaction and Friedel-Crafts acylation. For instance, a related compound, 2-methyl-4-phenylpentanedioic acid, is prepared through the Michael reaction followed by hydrolysis (Natekar & Samant, 2010). Another synthesis approach involves the alkylation of 2,4-pentanedione with benzyl chloride, highlighting methods to introduce benzyloxy groups into pentanedioic acid structures (Zhou Jian-ping, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to “3-(4-(Benzyloxy)phenyl)pentanedioic acid” has been elucidated using techniques like IR-spectrometry and 1HNMR, providing insights into their composition and configuration. Coordination compounds with related structures demonstrate complex frameworks and photoluminescent properties, suggesting interesting optical behaviors (Wang et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving related compounds include the Ir(III)-catalyzed oxidative annulation, indicating potential for constructing complex molecular architectures through bond formations (Wang, Yang, & Yang, 2018). The interactions with various reagents and conditions reveal the versatility and reactivity of these compounds.

Physical Properties Analysis

Compounds structurally similar to “3-(4-(Benzyloxy)phenyl)pentanedioic acid” exhibit liquid crystalline behaviors and detailed crystal structure analyses have been conducted to understand their phase behaviors and molecular arrangements (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties of related compounds have been explored through reactions like acid-catalyzed transformations, offering insights into their reactivity and potential for forming new chemical structures (Onitsuka, Nishino, & Kurosawa, 2000). These studies highlight the functional versatility and chemical diversity of these compounds.

科学研究应用

化学合成和反应

用于呋喃合成的酸催化转化:该化合物已被用于通过酸催化转化合成多官能基呋喃。这涉及苯基乙二醛与戊二酮在三氟化硼存在下发生反应,生成不稳定的中间体,这些中间体转化为新的结晶三取代和四取代呋喃(Onitsuka, Nishino, & Kurosawa, 2000)。

Friedel–Crafts反应:该化合物已通过迈克尔反应合成,并用于分子内和分子间的Friedel–Crafts反应。这包括合成各种复杂的有机结构,如2-甲基-1-四氢萘-4-羧酸,展示了该化合物在有机合成中的多功能性(Natekar & Samant, 2010)。

材料科学和聚合物化学

- 聚苯并噁嗪合成:该化合物已被探索作为聚苯并噁嗪的可再生构建块,这是一类高性能热固性聚合物。这种方法为合成具有适用于各种应用的热性能和热力学性能的材料提供了可持续的替代方案(Trejo-Machin, Verge, Puchot, & Quintana, 2017)。

生物化学和药理学

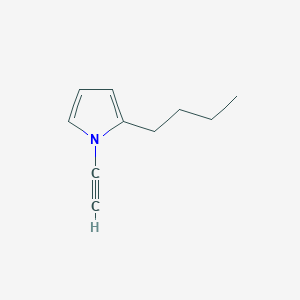

杂环化合物的合成:该化合物已被用作合成一系列杂环化合物的起始物质,如呋喃酮、吡咯酮和喹唑酮,表明其在生物活性分子开发中的实用性(Soliman, Bakeer, & La., 2010)。

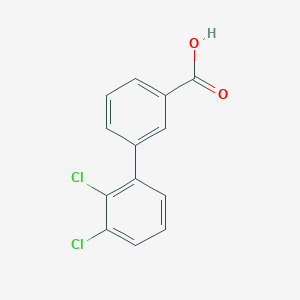

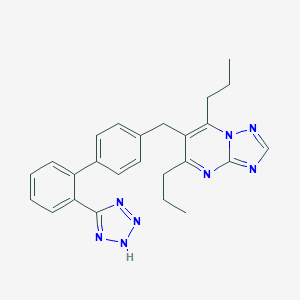

抗癌活性和分子对接研究:从3-(4-(苄氧基)苯基)戊二酸衍生的杂环化合物表现出对人类骨癌细胞系的有希望的体外抗癌活性,并通过分子对接研究显示出潜在的抗病毒活性(Lv et al., 2019)。

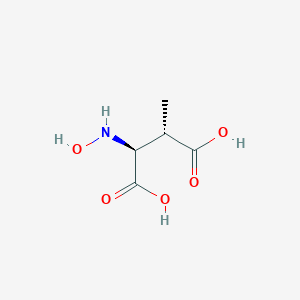

对映选择性合成:该化合物已用于对映选择性合成正交保护的三羧基戊二酸酯,展示了其在制备对映纯化合物中的应用(Harmat et al., 2000)。

未来方向

属性

IUPAC Name |

3-(4-phenylmethoxyphenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(20)10-15(11-18(21)22)14-6-8-16(9-7-14)23-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFBVUBUNMNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650630 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165119-29-9 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)